N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide
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Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide is a synthetic organic compound that features a benzamide core structure with additional functional groups, including a chlorophenyl, pyridinyl, and ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with an amine, such as 4-chlorophenylamine, in the presence of a base like triethylamine to form the benzamide intermediate.
Addition of Pyridinyl Group: The final step involves the reaction of the benzamide intermediate with pyridine-3-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)(pyridin-2-yl)methyl]-2-ethoxybenzamide
- N-[(4-chlorophenyl)(pyridin-4-yl)methyl]-2-ethoxybenzamide
- N-[(4-bromophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide
Uniqueness
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group also imparts distinct physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCABQVAISUWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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